4-Hydroxycyclohexa-2,5-dien-1-one
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Overview
Description
4-Hydroxycyclohexa-2,5-dien-1-one, also known as para-benzoquinone, is a chemical compound with the molecular formula C6H6O2. It is a derivative of cyclohexadienone and is characterized by the presence of a hydroxyl group and a ketone group on a cyclohexadienone ring. This compound is known for its unique chemical properties and its significance in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxycyclohexa-2,5-dien-1-one can be synthesized through several methods. One common method involves the oxidation of hydroquinone using oxidizing agents such as ferric chloride or potassium ferricyanide. The reaction typically takes place in an aqueous medium under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of hydroquinone. This process is optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include benzoquinone derivatives, hydroquinone, and various substituted cyclohexadienone compounds .
Scientific Research Applications
4-Hydroxycyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxycyclohexa-2,5-dien-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, participating in redox reactions that influence cellular oxidative stress and signaling pathways. In cancer research, it has been shown to inhibit the activity of certain enzymes and proteins involved in tumor growth and proliferation .
Comparison with Similar Compounds
Hydroquinone: A related compound with similar redox properties but differing in its hydroxyl group positions.
Benzoquinone: Another related compound that is a fully oxidized form of hydroquinone.
Uniqueness: this compound is unique due to its dual functional groups (hydroxyl and ketone) on a cyclohexadienone ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-hydroxycyclohexa-2,5-dien-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-1-2-6(8)4-3-5/h1-5,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIJXDCTUKJHPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80274666 |
Source
|
Record name | 4-hydroxycyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4323-21-1 |
Source
|
Record name | 4-hydroxycyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80274666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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